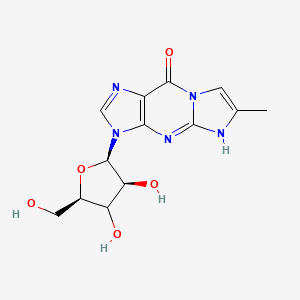
N4-Desmethyl wyosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-Desmethyl wyosine is a naturally modified ribonucleoside and a derivative of wyosine. It is a purine nucleoside analogue with significant biological properties, particularly in the field of oncology. This compound is known for its broad antitumor activity, targeting indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-Desmethyl wyosine involves the regiospecific methylation of N4-desmethylwyosine using organozinc reagents. One efficient method is the application of the Simmons-Smith organozinc reagent, which transforms the 4-desmethylwyosine system into wyosine with a yield of approximately 70% . The reaction conditions typically involve the use of α-halocarbonyl compounds to form products with an additional five-membered ring of the imidazole type .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on optimizing yield and purity for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N4-Desmethyl wyosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives, depending on the substituents used .
Applications De Recherche Scientifique
N4-Desmethyl wyosine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying nucleoside analogs and their chemical properties.
Mécanisme D'action
N4-Desmethyl wyosine exerts its effects primarily through the inhibition of DNA synthesis and the induction of apoptosis. It targets specific enzymes involved in DNA replication, leading to the disruption of the cell cycle and the initiation of programmed cell death. This mechanism is particularly effective in targeting cancer cells, which have high rates of DNA synthesis and are more susceptible to apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Wyosine: The parent compound of N4-Desmethyl wyosine, known for its role in tRNA modification.
1,N6-Ethenoadenosine: A related ethenonucleoside with antiviral and antitumor properties.
1,N4-Ethenocytidine: Another ethenonucleoside with similar biological activities
Uniqueness
This compound is unique due to its specific modification at the N4 position, which enhances its biological activity and specificity. This modification allows it to effectively inhibit DNA synthesis and induce apoptosis, making it a valuable compound in cancer research and therapy .
Propriétés
Formule moléculaire |
C13H15N5O5 |
|---|---|
Poids moléculaire |
321.29 g/mol |
Nom IUPAC |
3-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5H-imidazo[1,2-a]purin-9-one |
InChI |
InChI=1S/C13H15N5O5/c1-5-2-17-11(22)7-10(16-13(17)15-5)18(4-14-7)12-9(21)8(20)6(3-19)23-12/h2,4,6,8-9,12,19-21H,3H2,1H3,(H,15,16)/t6-,8?,9+,12-/m1/s1 |
Clé InChI |
QUZQVVNSDQCAOL-WURNFRPNSA-N |
SMILES isomérique |
CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |
SMILES canonique |
CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)C4C(C(C(O4)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



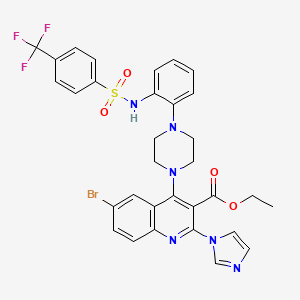

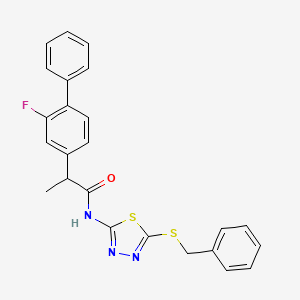
![[(1R,2S,8R,9S,10S,12R,13S,14S,17S,19R,20S,21R)-5-(acetyloxymethyl)-9,21-dihydroxy-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B12400498.png)
![(2R,3S,5R)-2-[6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12400500.png)
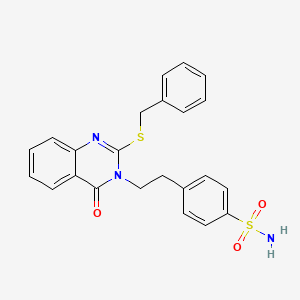
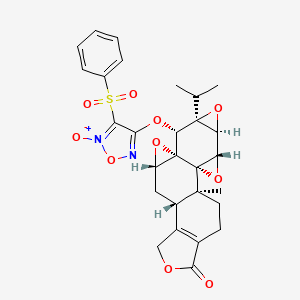
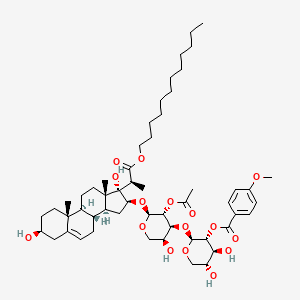

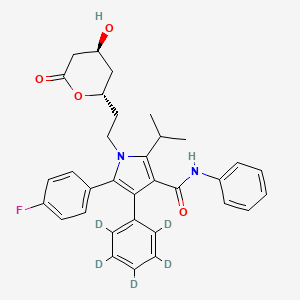
![1-(3',6'-Bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindoline-1,9'-xanthen]-2-yl)-3-phenylurea](/img/structure/B12400538.png)

![(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B12400551.png)
